3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Description
3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (CAS: 1142214-74-1) is a cyclopropane-carboxylic acid derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group at the 4-position. Its molecular formula is C₁₃H₂₂N₂O₄, with a molecular weight of 270.33 g/mol .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2)9(10(13)12(18)19)11(17)15-5-3-14(4-6-15)7-8-16/h9-10,16H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODQYMOBHVHVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to hepps (epps), a buffering agent used in biology and biochemistry.
Mode of Action
Based on its structural similarity to hepps, it may interact with its targets to maintain ph homeostasis in biological systems.
Biochemical Pathways
As a potential buffering agent, it may play a role in various biochemical reactions where ph stability is crucial.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its buffering capacity, helping to maintain a stable pH environment essential for biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by maintaining the pH stability necessary for optimal enzyme activity and protein function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its buffering capacity. It does not directly bind to biomolecules or alter gene expression but plays a crucial role in maintaining the pH environment necessary for these processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
This compound is not directly involved in metabolic pathways. It does not interact with enzymes or cofactors in these pathways but plays a crucial role in maintaining the pH environment necessary for these processes.
Transport and Distribution
As a small molecule, it is likely to diffuse freely across cell membranes.
Subcellular Localization
As a small molecule, it is likely to be present throughout the cell.
Biological Activity
The compound 3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (often abbreviated as HEPC) is a small molecule with potential therapeutic applications. Its unique structure lends itself to various biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of HEPC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of HEPC is , with a molecular weight of approximately 270.32 g/mol. The compound features a cyclopropane ring, which contributes to its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O4 |
| Molecular Weight | 270.32 g/mol |
| Structure | HEPC Structure |
HEPC exhibits several biological activities, primarily through its interaction with various receptors and enzymes. Some key mechanisms include:
- Inhibition of Enzymatic Activity : HEPC has been shown to inhibit certain proteases, which play critical roles in cellular signaling and disease progression.
- Antimicrobial Properties : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
- Modulation of Immune Response : HEPC may enhance the activity of immune cells such as T cells and natural killer (NK) cells, contributing to its therapeutic potential in immunotherapy.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study investigated the effectiveness of HEPC against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The compound's ability to disrupt bacterial cell membranes was highlighted as a primary mode of action.
-
Cancer Research :
- In vitro studies have shown that HEPC can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
-
Immunomodulatory Effects :
- Research demonstrated that HEPC enhances the proliferation of CD4+ T cells when co-cultured with antigen-presenting cells. This suggests its potential application in vaccine development or as an adjuvant in immunotherapy.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Study 1 |
| Anticancer | Induction of apoptosis in cancer cell lines | Study 2 |
| Immunomodulatory | Enhanced T cell proliferation | Study 3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Target Compound vs. Ethoxycarbonyl Analogs
A closely related analog, 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (CAS: 1142214-60-5), replaces the hydroxyethyl group with an ethoxycarbonyl moiety. Key differences include:
- Molecular Formula : C₁₄H₂₂N₂O₅ (vs. C₁₃H₂₂N₂O₄ in the target compound)
- Molecular Weight : 298.34 g/mol (vs. 270.33 g/mol) .
Target Compound vs. Fmoc-Protected Piperazine Derivatives
The compound 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) features a bulkier Fmoc (fluorenylmethyloxycarbonyl) protecting group. This substitution drastically increases molecular weight (unreported but likely >400 g/mol) and lipophilicity, making it more suited for solid-phase peptide synthesis rather than bioactive applications .
Core Structural Modifications
Cyclopropane Backbone vs. Bicyclic Systems
Compounds like 3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1026678-38-5) replace the cyclopropane with a bicyclic oxabicycloheptane system.
Piperazine vs. Piperidine Rings
The compound 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (CAS: 1186647-30-2) substitutes piperazine (two nitrogen atoms) with piperidine (one nitrogen). This reduces hydrogen-bonding capacity and basicity, impacting solubility and receptor interactions .
Data Table: Structural and Physicochemical Comparisons
Research Findings and Functional Implications
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves aqueous solubility compared to ethoxycarbonyl or Fmoc analogs, critical for oral bioavailability in drug development .
- Metabolic Stability : Ethoxycarbonyl groups are prone to esterase-mediated hydrolysis, whereas the hydroxyethyl group may undergo slower oxidative metabolism, enhancing metabolic stability .
- Biological Activity : Piperazine derivatives are common in pharmaceuticals (e.g., receptor modulators for sleep disorders, as seen in ). The cyclopropane backbone may confer rigidity, enhancing target binding .
Q & A
Q. Table 1. Example HPLC Conditions for Purity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | |
| Mobile Phase | Methanol:Buffer (65:35) | |
| Buffer | 0.2 M NaHPO, pH 5.5 | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 254 nm |
Q. Table 2. Key Computational Parameters for Reaction Optimization
| Parameter | Value/Description | Reference |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d) | |
| Solvent Model | PCM (water) | |
| Transition State | Nudged Elastic Band (NEB) method | |
| Energy Cutoff | 10 kcal/mol for viable pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
